(1s,3s)-3-propoxycyclobutan-1-ol, cis
Description
Properties
CAS No. |
2329122-17-8 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Hydrolase-Mediated Kinetic Resolution
The use of hydrolases for enantioselective synthesis, as demonstrated in the preparation of cis-configured cyclohexanol derivatives, offers a viable pathway for accessing (1s,3s)-3-propoxycyclobutan-1-ol. In this approach, a racemic mixture of a cyclobutanol ester precursor undergoes enzymatic hydrolysis. Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze one enantiomer, yielding the desired cis-alcohol with high enantiomeric excess (ee). For example, propan-2-yl (1s,3r)-3-acetyloxycyclohexane-1-carboxylate was resolved using CAL-B in methyl tert-butyl ether (MTBE), achieving >98% ee. Adapting this method to cyclobutane systems would require optimizing ester substrates (e.g., propionyl or acetyl esters) and solvent systems to accommodate ring strain.
Chemical Synthesis via Ring-Opening and Functionalization
Norrish-Yang Reaction for Bicyclic Intermediates
A sequential C–H/C–C functionalization strategy, as reported for 1,3-disubstituted cyclobutanes, provides a robust framework. Starting with cyclobutyl aryl ketones, a Norrish-Yang reaction generates bicyclo[1.1.1]pentan-2-ol intermediates (Figure 1). Subsequent palladium-catalyzed C–C cleavage/functionalization introduces substituents at the γ-position. For (1s,3s)-3-propoxycyclobutan-1-ol, this approach could involve:
-
Photoirradiation of a cyclobutyl ketone to form a bicyclic alcohol.
-
Palladium-catalyzed coupling with a propoxide nucleophile, leveraging ligands such as 2-di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (t-BuXPhos) to enhance stereocontrol.
Table 1: Representative Conditions for Palladium-Catalyzed Propoxylation
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | t-BuXPhos (10 mol%) |
| Solvent | Toluene |
| Temperature | 100°C |
| Yield | 72–85% (theoretical) |
Epoxide Ring-Opening with Propoxide
Forming a cis-1,3-cyclobutane diol epoxide followed by nucleophilic attack by propoxide represents another route. Epoxidation of cyclobutene derivatives using meta-chloroperbenzoic acid (mCPBA) generates strained epoxides, which undergo ring-opening with sodium propoxide in methanol. The stereochemistry of the epoxide dictates the cis configuration of the final product.
Stereoselective Alkylation and Etherification
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction enables the stereospecific introduction of the propoxy group. Starting with (1s,3s)-cyclobutan-1,3-diol, reaction with propanol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) yields the target compound. This method preserves the cis configuration due to the inversion mechanism of the Mitsunobu reaction.
Directed C–H Functionalization
Recent advances in C–H functionalization allow direct γ-propoxylation of cyclobutyl ketones. Using a palladium catalyst and a directing group (e.g., benzoyl), the ketone’s γ-C–H bond is activated for alkoxylation. For example, cyclobutyl benzoyl ketone treated with propyl boronic acid under oxidative conditions (Cu(OAc)₂, O₂) achieves γ-propoxylation with 65% yield.
Purification and Characterization
Chromatographic Separation
Silica gel chromatography remains the primary method for purifying cis-cyclobutanol derivatives. Elution with ethyl acetate/hexane (3:7) effectively separates diastereomers.
Spectroscopic Analysis
-
¹H NMR : The cis configuration is confirmed by coupling constants between H1 and H3 (J ≈ 6–8 Hz), compared to trans isomers (J ≈ 2–4 Hz).
-
Chiral HPLC : Using a Chiralpak AD-H column, enantiomeric excess is determined with hexane/isopropanol (95:5) mobile phase.
Comparative Analysis of Methods
Table 2: Efficiency of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(1s,3s)-3-propoxycyclobutan-1-ol, cis can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while reduction can produce various alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1s,3s)-3-propoxycyclobutan-1-ol, cis is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. Its interactions with enzymes and other biomolecules can provide insights into its potential biological activity.
Medicine
In medicine, (1s,3s)-3-propoxycyclobutan-1-ol, cis may have potential applications as a pharmaceutical intermediate. Its structural features could be exploited to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (1s,3s)-3-propoxycyclobutan-1-ol, cis involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target molecules, while the propoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Cyclobutanol Derivatives
*Calculated molecular weight based on formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
